molecular formula C6H9NO2 B1211768 4-Methylene-L-proline CAS No. 20309-87-9

4-Methylene-L-proline

Cat. No. B1211768
CAS RN: 20309-87-9
M. Wt: 127.14 g/mol
InChI Key: PEYQZZMUNYLHII-YFKPBYRVSA-N
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Description

4-Methylene-L-proline is an analogue of proline . Proline is an organic acid classed as a proteinogenic amino acid, although it does not contain the amino group -NH2 but is rather a secondary amine . The secondary amine nitrogen is in the protonated form (NH2+) under biological conditions, while the carboxyl group is in the deprotonated −COO− form .


Synthesis Analysis

The synthesis of 4-Methylene-L-proline involves several steps. For instance, basic hydrolysis of 6 easily afforded N-Boc 4-methylene proline 5 without loss of enantiopurity . The stereocontrolled synthesis of different diastereoisomers, functionalized analogues, conformational and stereoelectronic features, as well as their utility as proline congeners in medicinally relevant compounds have been discussed .


Molecular Structure Analysis

The molecular formula of 4-Methylene-L-proline is C6H9NO2 . It has an average mass of 127.141 Da and a mono-isotopic mass of 127.063332 Da .


Chemical Reactions Analysis

4-Methylene-L-proline can participate in various chemical reactions. For instance, it can be used in the synthesis of hydroxy-substituted naphthalene-1,4-dione derivatives using L-proline as a green organocatalyst under reflux conditions in ethanol .

Scientific Research Applications

Protein Folding and Structure

4-Methylene-L-proline plays a crucial role in protein folding and structure. Synthetic analogues of L-proline, including 4-Methylene-L-proline, are valuable for studying cellular metabolism and macromolecule synthesis in both prokaryotic and eukaryotic cells. These analogues are important in understanding the regulation of protein folding and structure, and are also used in industrial applications such as the production of microorganisms that overproduce L-proline (Bach & Takagi, 2013).

Organic Synthesis

L-Proline and its derivatives, including 4-Methylene-L-proline, are used as catalysts in organic synthesis. They facilitate various chemical reactions like the Knoevenagel condensation, which is essential for creating specific organic compounds (Karade et al., 2007). Additionally, L-proline is used in the synthesis of tetrahydrobenzo[b]pyran derivatives in aqueous media, showcasing its versatility as a catalyst (Balalaie et al., 2006).

Stress Tolerance in Microorganisms

L-Proline derivatives, including 4-Methylene-L-proline, enhance osmotic and temperature stress tolerance in microorganisms like Bacillus subtilis. These compounds play a vital role in the adaptability of microorganisms to environmental stresses (Bashir et al., 2014).

Cryopreservation

L-Proline, including its analogues, serves as a natural cryoprotectant, aiding in the cryopreservation of biological samples like mammalian oocytes. This application is significant in the fields of reproductive biology and medicine (Zhang et al., 2016).

Metabolic Engineering

4-Methylene-L-proline is significant in metabolic engineering, particularly in the production of trans-4-hydroxy-L-proline, an important amino acid for medicinal and industrial applications. Advances in metabolic engineering have improved the biosynthetic pathways of such compounds in microorganisms (Zhang et al., 2021).

Protein Crystallography

L-Proline is used as a cryoprotectant in protein crystallography. It helps prepare crystals of various proteins for low-temperature data collection, which is crucial for understanding protein structures and functions (Pemberton et al., 2012).

Pharmaceutical Synthesis

4-Methylene-L-proline and its derivatives are utilized in the synthesis of pharmaceuticals, serving as chiral building blocks. Their unique properties facilitate the creation of diverse bioactive molecules (Hofman et al., 2019).

Safety And Hazards

4-Methylene-L-proline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

properties

IUPAC Name

(2S)-4-methylidenepyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-4-2-5(6(8)9)7-3-4/h5,7H,1-3H2,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYQZZMUNYLHII-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(NC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1C[C@H](NC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80942454
Record name 4-Methylideneproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylene-L-proline

CAS RN

20309-87-9
Record name 4-Methyleneproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020309879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylideneproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
F Manfre, JM Kern, JF Biellmann - The Journal of Organic …, 1992 - ACS Publications
… The synthesis of 4-methylene-L-proline 4 and the monofluoroanalogues (E)-14 and (Z)-15 … and acid removal of the N-protecting group gave 4-methylene-L-proline (4). Synthesis of 4-(…
Number of citations: 76 pubs.acs.org
B Witkop, Y Fujimoto, F Irreverre… - Journal of the …, 1971 - ACS Publications
… he recent discovery of two cyclopropane amino acids, m-3,4-methylene-L-proline and ma-(… -3,4-methylene-L-proline and its diastereoisomer, ira«i-3,4-methylene-L-proline. Addition of …
Number of citations: 83 pubs.acs.org
D Tritsch, H Mawlawi, JF Biellmann - Biochimica et Biophysica Acta (BBA) …, 1993 - Elsevier
… mitochondria showed that only 4-methylene-L-proline was able to … In vivo 4-methylene-L-proline showed no toxicity against … This result allows the consideration of 4-methylene-L-proline …
Number of citations: 18 www.sciencedirect.com
M Bethell, GW Kenner - Journal of the Chemical Society (Resumed), 1965 - pubs.rsc.org
[1965] Peptides. Payt XV 3851 this amino-acid were undefined, we included it in our research, and Dr. LF Burroughs provided a sample isolated from Perry. Reduction of the …
Number of citations: 4 pubs.rsc.org
I Rowland, H Tristram - Chemico-Biological Interactions, 1972 - Elsevier
… WITKOP, Synthesis and X-ray analysis of cis-3,4-methylene-L-proline and the new natural amino acid from horse chestnuts, and of its trans isomer. J. Am. …
Number of citations: 12 www.sciencedirect.com
IL Jenkins, J Robson - Nature, 1962 - nature.com
… and methylenetriphenylphosphorane (III) yielded the oily bcnzyloxycarbonyl derivative of 4-methylene-L-proline. Its crystalline dicyclohexylamine salt had mp 160-161 [0(]1!c. …
Number of citations: 5 www.nature.com
I Rowland, H Tristram - Journal of Bacteriology, 1975 - Am Soc Microbiol
… -4methyl-D-prolines, trans-3-methyl- and trans-4methyl-L-prolines, cis- and trans-3-hydroxy-L-prolines, cis-4-hydroxy-L-proline, cis- and trans-4-chloroL-prolines, 4-methylene-L-proline, …
Number of citations: 34 journals.asm.org
W Zhu, Y Gincherman, P Docherty, CD Spilling… - Archives of biochemistry …, 2002 - Elsevier
… 4-Methylene-l-proline was also observed to inhibit PRODH activity in mitochondrial extracts but the inactivation kinetics were consistent with mechanism-based inhibition [24]. …
Number of citations: 44 www.sciencedirect.com
TA White, WH Johnson Jr, CP Whitman, JJ Tanner - Biochemistry, 2008 - ACS Publications
… Tritsch et al. showed that 4-methylene-l-proline (6, Scheme 1B) is a mechanism-based inactivator … inactivator of PRODH, 4-methylene-l-proline, was shown to be lethal to Glossina (18). …
Number of citations: 29 pubs.acs.org
WU Malik, R Haque - Nature, 1962 - nature.com
… and methylenetriphenylphosphorane (III) yielded the oily bcnzyloxycarbonyl derivative of 4-methylene-L-proline. Its crystalline dicyclohexylamine salt had mp 160-161 [0(]1!c. …
Number of citations: 8 www.nature.com

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